palmitoyl-CoA

描述

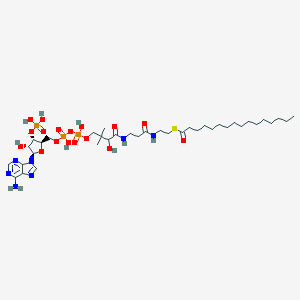

棕榈酰辅酶A 是一种酰基辅酶A硫酯,在脂类代谢中起着至关重要的作用。它是棕榈酸的“活化”形式,可以通过肉碱穿梭系统转运到线粒体基质中。进入线粒体后,它参与β-氧化。 此外,棕榈酰辅酶A 还用作鞘氨醇生物合成的底物,鞘氨醇是鞘脂和磷脂的组成部分 .

准备方法

合成路线和反应条件: 棕榈酰辅酶A 由棕榈酸经棕榈酰辅酶A合成酶催化反应合成。该反应通过两步机制进行,其中棕榈酰-AMP 是中间体。 总反应如下:[ \text{棕榈酸} + \text{CoA-SH} + \text{ATP} \rightarrow \text{棕榈酰-CoA} + \text{AMP} + \text{焦磷酸} ] 该反应由焦磷酸的放能水解驱动至完成 .

工业生产方法: 棕榈酰辅酶A 的工业生产通常涉及使用棕榈酰辅酶A合成酶的酶促合成。 该过程通过控制反应条件(如温度、pH 值和底物浓度)来优化大规模生产,以最大限度地提高产量和效率 .

反应类型:

氧化: 棕榈酰辅酶A 在线粒体中进行β-氧化,生成乙酰辅酶A,进入柠檬酸循环。

常用试剂和条件:

氧化: 需要氧气和酰基辅酶A脱氢酶等酶的存在。

水解: 需要水和棕榈酰辅酶A水解酶.

主要产物:

β-氧化: 生成乙酰辅酶A和还原辅酶(NADH和FADH2)。

水解: 生成游离棕榈酸和辅酶A.

科学研究应用

Biochemical Role and Mechanisms

Palmitoyl-CoA serves as a substrate for the post-translational modification known as palmitoylation, where fatty acyl groups are covalently attached to cysteine residues in proteins. This modification is essential for regulating protein localization, stability, and function within the cell . The process is catalyzed by a family of enzymes known as ZDHHCs (zinc finger DHHC-type containing proteins), which exhibit varying substrate specificities and efficiencies .

Key Functions:

- Membrane Dynamics: Palmitoylation affects the membrane localization of proteins, influencing cellular signaling pathways and interactions .

- Energy Metabolism: this compound is pivotal in fatty acid oxidation, contributing to ATP production in mitochondria. It requires carnitine for transport into the mitochondrial matrix for β-oxidation .

- Signaling Pathways: It modulates various signaling pathways, including those involved in insulin secretion and calcium signaling in pancreatic β-cells .

Research Applications

This compound has been extensively studied for its implications in metabolic disorders, cancer, and neurodegenerative diseases. Here are some notable applications:

Metabolic Studies

This compound is utilized to investigate fatty acid metabolism and its regulatory mechanisms. For instance, studies have shown that palmitate can enhance insulin secretion through mechanisms independent of ATP-sensitive potassium channels . Additionally, this compound's role in mitochondrial respiration has been highlighted, where it inhibits ADP transport, thus affecting overall mitochondrial bioenergetics .

Cancer Research

Research indicates that dysregulation of palmitoylation processes can contribute to cancer progression. Palmitate influences the palmitoylation of key oncogenic proteins, suggesting potential therapeutic targets for cancer treatment .

Neurodegenerative Diseases

Palmitoylation has been linked to neurodegenerative conditions such as Alzheimer’s disease. Altered palmitoylation patterns can affect synaptic function and neuronal survival, making it a focus for understanding disease mechanisms and developing therapeutic strategies .

Case Study: Insulin Secretion

A study demonstrated that palmitate enhances L-type Ca²⁺ currents and increases the size of the readily releasable pool of insulin granules in β-cells. This effect was mediated through palmitate's action on exocytosis rather than direct modulation by this compound itself .

Case Study: Palmitate and Mitochondrial Function

In another study examining the effects of this compound on mitochondrial respiration, it was found that this compound significantly depressed ADP-stimulated respiration rates by inhibiting ADP transport across the mitochondrial membrane . This highlights its critical role in regulating energy metabolism.

Data Table: Summary of Applications

| Application Area | Key Findings | Implications |

|---|---|---|

| Metabolism | Enhances insulin secretion; affects mitochondrial function | Potential target for diabetes treatment |

| Cancer | Alters protein palmitoylation affecting oncogenes | Targets for cancer therapy |

| Neurodegeneration | Modifies synaptic function; linked to Alzheimer's | Insights into disease mechanisms |

作用机制

棕榈酰辅酶A 主要通过其在脂类代谢中的作用发挥其作用。它参与β-氧化途径,在该途径中,它被分解成乙酰辅酶A,然后进入柠檬酸循环以产生能量。 此外,棕榈酰辅酶A 是蛋白质棕榈酰化的底物,棕榈酰化是一种可逆的脂类修饰,调节许多细胞蛋白的功能 .

类似化合物:

硬脂酰辅酶A: 另一种长链酰基辅酶A硫酯,源自硬脂酸。

肉豆蔻酰辅酶A: 源自肉豆蔻酸,参与类似的代谢途径。

棕榈油酰辅酶A: 源自棕榈油酸,参与脂类代谢.

独特性: 棕榈酰辅酶A 的独特性在于它在通过β-氧化产生能量和参与蛋白质棕榈酰化(调节各种细胞过程)方面的广泛作用。 它具有双重功能,使其成为脂类代谢和细胞信号传导中的关键分子 .

相似化合物的比较

Stearoyl coenzyme A: Another long-chain acyl-coenzyme A thioester, derived from stearic acid.

Myristoyl coenzyme A: Derived from myristic acid, involved in similar metabolic pathways.

Palmitoleoyl coenzyme A: Derived from palmitoleic acid, involved in lipid metabolism.

Uniqueness: Palmitoyl coenzyme A is unique due to its widespread role in both energy production through beta-oxidation and its involvement in protein palmitoylation, which regulates various cellular processes. Its dual functionality makes it a critical molecule in lipid metabolism and cellular signaling .

生物活性

Palmitoyl-CoA, a fatty acyl-CoA derivative, plays a crucial role in various biological processes, including lipid metabolism, signal transduction, and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, regulatory roles in metabolic pathways, and implications in health and disease.

Overview of this compound

This compound is formed from palmitic acid (a saturated fatty acid) and coenzyme A through the action of acyl-CoA synthetases. It serves as a substrate for several enzymatic reactions involved in fatty acid metabolism, including β-oxidation and lipogenesis. Additionally, this compound is integral to the synthesis of complex lipids and plays a role in post-translational modifications of proteins.

1. Regulation of Enzymatic Activity

This compound is known to regulate key enzymes involved in lipid metabolism:

- Acetyl-CoA Carboxylase (ACC) : this compound acts as an inhibitor of ACC, a crucial enzyme in fatty acid synthesis. This inhibition is competitive with citrate and reversible, suggesting that this compound plays a significant role in controlling fatty acid synthesis based on cellular energy status .

- AMP-Activated Protein Kinase (AMPK) : In skeletal muscle, this compound enhances the inhibition of ACC when AMPK is activated. This mechanism contributes to the regulation of malonyl-CoA levels, which are critical for fatty acid oxidation .

2. Signaling Pathways

This compound functions as a signaling molecule:

- Bivalent Ligand Activity : Recent studies indicate that this compound can act as a bivalent ligand for certain membrane proteins, influencing their activity and localization. This property is particularly relevant for DHHC enzymes involved in protein palmitoylation, which modifies protein function and interactions .

1. Metabolic Disorders

Alterations in this compound levels have been implicated in various metabolic disorders:

- Obesity and Insulin Resistance : Elevated levels of this compound can lead to increased lipogenesis and contribute to insulin resistance. Studies have shown that excessive accumulation of saturated fatty acids like palmitate can impair insulin signaling pathways .

- Cardiovascular Diseases : Dysregulation of fatty acid metabolism involving this compound may contribute to the development of cardiovascular diseases by promoting inflammation and endothelial dysfunction.

2. Cancer Research

This compound's role in cancer biology is gaining attention:

- Tumor Metabolism : Cancer cells often exhibit altered lipid metabolism, with increased reliance on fatty acids for energy production. This compound may support this metabolic shift by providing substrates for anabolic processes necessary for rapid cell proliferation .

Study 1: Role in Muscle Metabolism

In a study examining skeletal muscle metabolism, researchers found that AMPK activation led to increased levels of this compound, which subsequently inhibited ACC activity. This regulation was crucial for maintaining energy homeostasis during periods of metabolic stress .

Study 2: Impact on Insulin Sensitivity

Another study explored the effects of this compound on insulin sensitivity in adipocytes. Elevated concentrations were associated with impaired insulin signaling pathways, highlighting its potential role in the pathogenesis of type 2 diabetes .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBKLUUYKPBKDU-BBECNAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027137 | |

| Record name | Palmitoyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1005.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmityl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1763-10-6 | |

| Record name | Palmitoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-palmitoylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palmityl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Palmitoyl-CoA is a key regulator of carnitine palmitoyltransferase I (CPT I), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. [] Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT I. [] High levels of this compound can compete with malonyl-CoA for binding to CPT I, thus promoting fatty acid oxidation. [] Additionally, this compound can activate AMPK, which phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for malonyl-CoA synthesis. [, ] This further reduces malonyl-CoA levels, ultimately favoring fatty acid oxidation. [, ]

ANone: this compound can inhibit phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. [] This inhibition appears to occur through both covalent and non-covalent interactions, and is influenced by the cellular energy status. [] By inhibiting PFK-1, this compound can shift energy metabolism away from glucose utilization and towards fatty acid oxidation. []

ANone: this compound can inhibit GAPDH enzyme activity through covalent thioesterification at Cys-244. [] This modification has been shown to facilitate the translocation of GAPDH to lipid membranes. [] This mechanism may contribute to the insulin resistance and reduced glucose utilization observed in lipotoxic states. []

ANone: this compound can inhibit platelet function by acting as an antagonist at P2Y1 and P2Y12 receptors. [] It inhibits ADP-induced platelet shape change, Ca2+ mobilization, and P-selectin expression. [] This suggests that acyl-CoAs like this compound may act as endogenous modulators of platelet function. []

ANone: Yes, this compound can potentiate diacylglycerol-activated protein kinase C by significantly reducing the amount of phosphatidylserine required for enzyme activation. [] This effect was observed with both purified rat brain PKC and human platelet PKC. [] Interestingly, the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate also showed a similar effect on PKC's phosphatidylserine requirement. []

ANone: The molecular formula of this compound is C23H40N7O17P3S. Its molecular weight is 767.59 g/mol.

ANone: While specific spectroscopic data is not mentioned in the provided research, this compound can be analyzed using techniques like mass spectrometry and UV-visible spectroscopy. [, ] Mass spectrometry helps in determining the mass-to-charge ratio of ions and is particularly useful for studying this compound binding and modifications. [, ] UV-visible spectroscopy can be utilized to monitor enzyme kinetics involving this compound due to its absorbance in the UV region. []

ANone: this compound hydrolase activity is present in various cellular compartments, including the cytosol, microsomes, and mitochondria. [, , ] This enzymatic activity can degrade this compound, influencing its stability within the cell. [, , ] Specific conditions like temperature, pH, and the presence of stabilizing agents like glycerol can impact this compound stability during experimental procedures. []

ANone: this compound is a key substrate for several enzymatic reactions involved in lipid metabolism. [, , , , ] It acts as the acyl donor in the synthesis of phosphatidic acid, a precursor to various phospholipids and diacylglycerols. [, , ] this compound is also a substrate for carnitine palmitoyltransferase I (CPT I), facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. [] This highlights its central role in both lipid anabolism and catabolism.

ANone: this compound is a substrate for hepatic microsomal long-chain fatty acid CoA ligases (LCLs), which catalyze the acyl-CoA conjugation of xenobiotic carboxylic acids. [] This conjugation process is an important detoxification mechanism for removing foreign compounds from the body. []

ANone: While the provided research doesn't delve into detailed computational studies on this compound, techniques like molecular docking and molecular dynamics simulations can be employed to study its interactions with enzymes like CPT I, PKC, and GAPDH. These studies can provide insights into the binding affinities, binding modes, and the structural basis for the observed effects of this compound on these enzymes.

ANone: The length of the acyl chain in acyl-CoAs significantly influences their inhibitory effect on platelet function. [] Compounds with saturated acyl groups containing 16-18 carbons, like this compound (16:0), were found to be the most potent inhibitors of ADP-induced platelet aggregation. []

ANone: The inclusion of glycerol or this compound itself in the buffer solution can stabilize this compound hydrolase activity during preparation and storage. [] This suggests that maintaining an adequate concentration of this compound or using glycerol as a stabilizing agent can help preserve its stability during in vitro studies. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。